molecular formula C13H24Cl2N2O2 B4771782 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride

2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride

Cat. No. B4771782
M. Wt: 311.2 g/mol
InChI Key: QQWALFKRPIQJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride, also known as ABEI, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that can be used to detect hydrogen peroxide and other reactive oxygen species in biological systems. ABEI is a valuable tool for studying oxidative stress and its role in various diseases.

Mechanism of Action

2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride works by reacting with hydrogen peroxide and other reactive oxygen species to form a fluorescent product. The fluorescence intensity is directly proportional to the concentration of hydrogen peroxide or other reactive oxygen species present in the sample. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is highly specific for hydrogen peroxide and does not react with other reactive oxygen species, such as superoxide and hydroxyl radical.
Biochemical and Physiological Effects:
2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is not metabolized by the body. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is used solely as a research tool and is not intended for therapeutic use.

Advantages and Limitations for Lab Experiments

2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride has several advantages as a research tool. It is highly specific for hydrogen peroxide and does not react with other reactive oxygen species, which allows for accurate detection of hydrogen peroxide in biological samples. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is also highly sensitive and can detect hydrogen peroxide at low concentrations. However, 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride has some limitations. It is not suitable for detecting hydrogen peroxide in samples with high levels of background fluorescence, such as blood and serum. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is also not suitable for detecting hydrogen peroxide in living organisms, as it cannot penetrate cell membranes.

Future Directions

There are several future directions for research involving 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride. One area of research is the development of new fluorescent probes for detecting reactive oxygen species other than hydrogen peroxide. Another area of research is the development of 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride-based biosensors for real-time monitoring of hydrogen peroxide in living organisms. Additionally, 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride can be used in combination with other fluorescent probes to study the complex interactions between reactive oxygen species and other molecules in biological systems.

Scientific Research Applications

2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride is widely used in scientific research as a fluorescent probe for detecting hydrogen peroxide and other reactive oxygen species in biological systems. It has been used to study oxidative stress in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride can also be used to monitor the activity of antioxidant enzymes and to study the effects of antioxidants on oxidative stress.

properties

IUPAC Name

2-[4-[[2-(dimethylamino)ethylamino]methyl]phenoxy]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.2ClH/c1-15(2)8-7-14-11-12-3-5-13(6-4-12)17-10-9-16;;/h3-6,14,16H,7-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWALFKRPIQJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)OCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride
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2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.